molecular formula C20H20ClN3O3S B11445248 Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11445248
M. Wt: 417.9 g/mol
InChI Key: LPDPASHDSPLHRX-UHFFFAOYSA-N
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Description

Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused bicyclic core. Its structure includes:

  • Substituents: An allylthio group at position 2. A 4-chlorophenyl group at position 3. A methyl group at position 5. An ethyl carboxylate moiety at position 4.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H20ClN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25)

InChI Key

LPDPASHDSPLHRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC=C)C

Origin of Product

United States

Preparation Methods

Method 1: Three-Component Cyclization

A scalable method involves reacting 6-amino-1,3-disubstituted uracils with active methylene compounds (e.g., cyanoacetamide) and formaldehyde under reflux conditions. For example:

  • Reactants : 6-Amino-1,3-dimethyluracil, cyanoacetamide, formaldehyde.

  • Conditions : Ethanol solvent, piperidine catalyst, 6–8 hours reflux.

  • Yield : ~75–90% for analogous compounds.

This method introduces the pyrido[2,3-d]pyrimidine core with methyl groups at positions 1 and 3.

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃/DMF) is used to generate electrophilic intermediates for cyclization. For example:

  • Reactants : Uracil derivatives, phosphoryl chloride, DMF.

  • Conditions : In situ generation of Vilsmeier reagent, triethylamine, ethanol solvent.

  • Outcome : Formation of pyrido[2,3-d]pyrimidine-2,4-dione intermediates.

Functionalization of the Core

Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl moiety is often introduced during core synthesis or via subsequent substitution. Possible routes include:

  • Nucleophilic Aromatic Substitution (SNAr) : A halogenated core reacts with 4-chlorophenylboronic acid under Suzuki coupling conditions.

  • Direct Alkylation : Use of 4-chlorobenzaldehyde derivatives in cyclization reactions.

Installation of 7-Methyl Group

The methyl group at position 7 is typically introduced via alkylation of the uracil precursor:

  • Reactants : 6-Amino-1,3-disubstituted uracil, methyl iodide.

  • Conditions : NaOH aqueous solution, ethanol solvent, reflux.

  • Yield : ~40–53% for analogous methylations.

Introduction of Allylthio Group

The allylthio substituent at position 2 is added via nucleophilic substitution or alkylation:

Method 1: Allylation of Thiol Intermediate

A thiol-containing precursor reacts with allyl bromide:

  • Reactants : Pyrido[2,3-d]pyrimidine-2-thiol, allyl bromide.

  • Conditions : Sodium hydride (NaH) base, DMF solvent, 60–80°C.

  • Mechanism : SN2 displacement of bromide by thiolate.

Method 2: Sulfide Formation

A halo-substituted core undergoes substitution with allylthiol:

  • Reactants : 2-Chloropyrido[2,3-d]pyrimidine, allylthiol.

  • Conditions : K₂CO₃ base, acetone solvent, reflux.

Esterification at Position 6

The ethyl ester group is introduced via esterification of a carboxylic acid:

Method 1: Transesterification

A methyl ester precursor reacts with ethanol under acidic catalysis:

  • Reactants : Methyl 6-carboxylate, ethanol.

  • Conditions : H₂SO₄ catalyst, reflux.

Method 2: Direct Esterification

A carboxylic acid reacts with ethyl chloroformate:

  • Reactants : 6-Carboxylic acid, ethyl chloroformate.

  • Conditions : Triethylamine base, CH₂Cl₂ solvent, 0°C to RT.

Optimized Synthetic Pathways

A streamlined synthesis combines core formation, functionalization, and esterification:

Step Reagents/Conditions Key Reference
1. Core Cyclization 6-Amino-1,3-dimethyluracil + cyanoacetamide + formaldehyde, piperidine, EtOH, reflux
2. Allylation 2-Chloro core + allylthiol, K₂CO₃, acetone, reflux
3. Esterification 6-Carboxylic acid + ethyl chloroformate, Et₃N, CH₂Cl₂, 0°C to RT

Challenges and Considerations

  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) may require prolonged reaction times.

  • Oxidation Sensitivity : Allylthio groups may oxidize to sulfoxides under harsh conditions, necessitating inert atmospheres.

  • Purity Control : Chromatography is often required to isolate intermediates, though some protocols report telescoped steps.

Research Findings and Data

Table 1: Comparison of Allylation Methods

Method Base Solvent Temp. Yield Reference
SN2 with NaHNaHDMF60–80°C75–90%
K₂CO₃-Mediated SNArK₂CO₃AcetoneReflux65–85%

Table 2: Esterification Efficiency

Method Reagent Solvent Yield Reference
TransesterificationH₂SO₄, EtOHEtOH70–80%
Ethyl ChloroformateEtClCOOEt, Et₃NCH₂Cl₂85–95%

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. These compounds exhibit significant antibacterial activity against various strains of bacteria. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 256 µg/mL .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies on related pyrimidine structures indicate that these compounds can scavenge free radicals and inhibit oxidative stress markers in biological systems. This suggests potential applications in preventing oxidative damage related to various diseases .

Anticancer Potential

Research has highlighted the anticancer potential of pyrimidine derivatives. This compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In silico docking studies have suggested interactions with key enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the allylthio and chlorophenyl groups can significantly influence biological activity. For example:

Modification Effect on Activity
Adding electron-withdrawing groupsIncreases antibacterial potency
Altering alkyl chain lengthAffects solubility and bioavailability
Changing substitution patterns on the phenyl ringModulates anticancer activity

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited promising antibacterial effects against clinical isolates of Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Antioxidant Evaluation : In a comparative study on antioxidant activities among various pyrimidine derivatives, this compound showed superior free radical scavenging ability compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Studies : In vitro assays indicated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares its pyrido[2,3-d]pyrimidine core with several analogs, differing in substituents and functional groups. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl (5), methyl (7), ethyl carboxylate (6) C₁₇H₁₇BrN₂O₃S 409.30 Thiazolo[3,2-a]pyrimidine core; lacks allylthio group
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Butylthio (2), 4-methoxyphenyl (5), methyl (7), ethyl carboxylate (6) C₂₂H₂₇N₃O₄S 429.50 Methoxy instead of chloro; longer alkyl chain at position 2
Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Allylthio (2), 4-isopropylphenyl (5), methyl (7), methyl carboxylate (6) C₂₁H₂₅N₃O₄S 423.51 Isopropylphenyl substituent; methyl ester instead of ethyl
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-chlorophenyl (4), methyl (6), ethyl carboxylate (5) C₁₄H₁₅ClN₂O₃ 294.73 Simpler monocyclic pyrimidine; lacks fused pyrido ring

Key Observations :

  • Position 2 : The allylthio group in the target compound is replaced by butylthio (in ) or absent (in ), affecting lipophilicity and steric bulk.
  • Position 5 : The 4-chlorophenyl group contributes electron-withdrawing effects, distinct from 4-bromophenyl (stronger electron-withdrawing, ) or 4-methoxyphenyl (electron-donating, ).
  • Core Rigidity: Fused pyrido-pyrimidine systems (target compound, ) exhibit greater conformational rigidity compared to monocyclic analogs (e.g., ), influencing binding to biological targets .

Antiviral Activity

  • Pyrimidine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in the target compound) show enhanced antiviral activity due to improved hydrophobic interactions with viral enzymes .
  • Example : Compound XVI (a pyrimidine-catechol-diether derivative) inhibits HIV-1 reverse transcriptase with an IC₅₀ of 0.02 μM, attributed to its halogen substituents .

Chemotaxis Inhibition

  • Trisubstituted pyrimidine amides (e.g., compound 1 in ) inhibit CCR4-mediated chemotaxis with IC₅₀ values < 0.1 μM. The ethyl carboxylate group in the target compound may mimic the amide moiety’s hydrogen-bonding capacity .

SAR Trends :

  • Electron-Withdrawing Groups : 4-Chloro or 4-bromo substituents enhance activity by increasing binding affinity to target proteins .
  • Thioether Linkers : Allylthio or butylthio groups improve membrane permeability but may reduce solubility .

Physical and Chemical Properties

  • Hydrogen Bonding : The target compound’s carbonyl and thiocarbonyl groups participate in N–H···O and C–H···S interactions, similar to thiazolo[3,2-a]pyrimidines .
  • Solubility : The ethyl carboxylate group enhances aqueous solubility compared to methyl esters (e.g., ) .

Biological Activity

Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core with various substituents that influence its biological activity. The presence of the allylthio and 4-chlorophenyl groups is particularly noteworthy as they may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial in heme biosynthesis .

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds with similar structural motifs show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antioxidant Properties

The compound's potential as an antioxidant has also been explored. Antioxidants are vital in mitigating oxidative stress in biological systems. Compounds structurally related to this compound have demonstrated the ability to scavenge free radicals effectively .

Case Studies and Experimental Data

  • Antibacterial Screening : A study conducted on synthesized compounds indicated that those with similar structures exhibited varying degrees of antibacterial activity. The most active compounds showed strong inhibition against Bacillus subtilis and moderate inhibition against other strains .
  • Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Binding Affinity Studies : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), indicating its suitability for further pharmacological development due to good bioavailability characteristics .

Data Summary Table

Biological Activity Observed Effect Reference
AntimicrobialModerate to strong against Salmonella
AntioxidantEffective free radical scavenging
AChE InhibitionStrong inhibition observed
Urease InhibitionSignificant inhibitory activity
BSA BindingHigh binding affinity

Q & A

Q. What synthetic routes are commonly employed for preparing this tetrahydropyrido[2,3-d]pyrimidine derivative?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of 4-chlorophenyl derivatives with thioacetamide to introduce the thiol group .
  • Step 2 : Cyclization using diethyl acetylenedicarboxylate or similar reagents to form the pyrimidine core .
  • Step 3 : Allylation of the thiol group under basic conditions (e.g., K₂CO₃ in DMF) . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during allylation.

Example Protocol :

StepReagents/ConditionsYieldPurity
CyclizationDiethyl acetylenedicarboxylate, 80°C, 12h65%90%
AllylationAllyl bromide, K₂CO₃, DMF, RT, 6h72%95%

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on:

  • NMR Spectroscopy : Key signals include δ 1.3–1.5 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (allylthio SCH₂), and aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Confirms the fused pyrido-pyrimidine framework and substituent orientations .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 458.09) .

Q. What preliminary biological assays are relevant for this compound?

Initial screening focuses on:

  • Enzyme Inhibition : Testing against kinases or metabolic enzymes (e.g., dihydrofolate reductase) due to structural similarity to known inhibitors .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Solubility/Permeability : HPLC-based logP measurements and Caco-2 cell assays to assess drug-likeness .

Advanced Research Questions

Q. How can synthetic yields be optimized for the allylthio substituent?

Contradictory reports exist on allylation efficiency:

  • reports 72% yield using allyl bromide/K₂CO₃, while notes 58% yield under similar conditions. Resolution : Optimize solvent (e.g., switch DMF to THF) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) to model interactions with the 4-chlorophenyl and allylthio groups .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) . Key Finding : The allylthio group may sterically hinder binding to hydrophobic pockets, suggesting derivatization to shorter thioethers .

Q. How do substituent variations impact biological activity?

Comparative studies with analogs reveal:

SubstituentIC₅₀ (μM, DHFR)LogP
Allylthio (target)12.33.2
Methylthio ( )8.72.9
Phenylthio ( )23.14.1
The allylthio group balances lipophilicity and steric bulk, but methylthio derivatives show superior potency .

Q. What strategies resolve discrepancies in reported spectroscopic data?

  • Contradiction : reports δ 7.8 ppm for pyrimidine protons, while notes δ 7.5 ppm. Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and concentration-dependent shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Methodological Guidance

Designing stability studies under physiological conditions

  • Conditions : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 24, 48h .
  • Key Insight : The ester group hydrolyzes rapidly (t₁/₂ = 4h), suggesting prodrug strategies or carboxylate stabilization .

Validating enzyme inhibition mechanisms

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Mutagenesis : Engineer enzyme active sites (e.g., Cys→Ala mutations) to test sulfur-mediated binding .

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